4-Aminobiphenyl |A-D-Glucuronide Sodium Salt
Overview
Description
4-Aminobiphenyl β-D-Glucuronide Sodium Salt is a metabolite of 4-Aminobiphenyl, an aromatic amine commonly encountered in industrial and consumer goods. This compound is a glucuronide conjugate, which means it is formed by the combination of 4-Aminobiphenyl with glucuronic acid. It is used primarily in pharmacokinetic and metabolism studies .
Mechanism of Action
Target of Action
The primary target of 4-Aminobiphenyl |A-D-Glucuronide Sodium Salt, also known as sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(4-phenylanilino)oxane-2-carboxylate, is DNA . This compound is known to interact with DNA, causing DNA damage .
Mode of Action
The compound interacts with DNA, leading to the formation of DNA adducts . These adducts are formed when the compound covalently binds to DNA, leading to mutations and DNA damage .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the formation of reactive oxygen species during its metabolism . This leads to DNA damage, which is thought to be mediated by the formation of DNA adducts .
Pharmacokinetics
It is known that the compound is slightly soluble in cold water, but readily soluble in hot water . This solubility can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of the action of this compound is DNA damage, which can lead to mutations and potentially cancer . In fact, exposure to this compound has been linked to bladder cancer in humans and dogs .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is a major environmental carcinogen found mainly in cigarette smoke . Therefore, exposure to cigarette smoke can increase the risk of DNA damage caused by this compound .
Biochemical Analysis
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-Aminobiphenyl |A-D-Glucuronide Sodium Salt is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobiphenyl β-D-Glucuronide Sodium Salt typically involves the glucuronidation of 4-Aminobiphenyl. This process can be achieved through enzymatic or chemical methods. In the enzymatic method, the enzyme UDP-glucuronosyltransferase catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to 4-Aminobiphenyl. In the chemical method, glucuronic acid is activated using reagents such as N,N’-carbonyldiimidazole (CDI) or 1,1’-carbonyldiimidazole (CDI), followed by reaction with 4-Aminobiphenyl under basic conditions .
Industrial Production Methods
Industrial production of 4-Aminobiphenyl β-D-Glucuronide Sodium Salt involves large-scale glucuronidation processes, often using immobilized enzymes or continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Aminobiphenyl β-D-Glucuronide Sodium Salt can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4-Aminobiphenyl β-D-Glucuronide Sodium Salt can yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-Aminobiphenyl β-D-Glucuronide Sodium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of glucuronidation and phase II metabolism.
Biology: Employed in studies of enzyme kinetics and protein binding interactions.
Medicine: Investigated for its role in drug metabolism and pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
4-Aminobiphenyl: The parent compound, an aromatic amine used in the production of dyes and rubber antioxidants.
4-Aminobiphenyl-d5 β-D-Glucuronide Sodium Salt: A deuterated analog used in proteomics research.
N-Acetyl-4-aminobiphenyl: A metabolite of 4-Aminobiphenyl involved in detoxification pathways.
Uniqueness
4-Aminobiphenyl β-D-Glucuronide Sodium Salt is unique due to its glucuronide conjugate structure, which enhances its solubility and facilitates its excretion from the body. This property makes it particularly useful in pharmacokinetic and metabolism studies, as it allows for the investigation of glucuronidation pathways and the role of glucuronides in drug metabolism .
Properties
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(4-phenylanilino)oxane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6.Na/c20-13-14(21)16(18(23)24)25-17(15(13)22)19-12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9,13-17,19-22H,(H,23,24);/q;+1/p-1/t13-,14-,15+,16-,17+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJUCVIKNNGTAE-LXLGGMPYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18NNaO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746989 | |
Record name | Sodium N-[1,1'-biphenyl]-4-yl-beta-D-glucopyranosyluronateamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116490-30-3 | |
Record name | Sodium N-[1,1'-biphenyl]-4-yl-beta-D-glucopyranosyluronateamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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